Enhanced DNA Binding Affinity by 6-Methyl Group
In a comparative study of benzimidazole derivatives, the presence of a 6-methyl substituent on the benzimidazole ring (as in compound BM2, which contains the 6-methyl-1H-benzo[d]imidazole moiety) resulted in a DNA binding constant (Kb) of 1.39 × 10^5 M^-1, representing a 7.7-fold increase over the 6-nitro analog (BM3, Kb = 1.8 × 10^4 M^-1) and a 36.8% reduction compared to the unsubstituted analog (BM1, Kb = 1.9 × 10^5 M^-1) [1]. This demonstrates that the specific substitution pattern of 4-chloro-6-methyl-1H-benzo[d]imidazole provides a tunable binding affinity distinct from other benzimidazole derivatives.
| Evidence Dimension | DNA binding affinity (Kb) determined by UV-Visible absorption titration |
|---|---|
| Target Compound Data | 1.39 × 10^5 M^-1 (for BM2, containing 6-methyl-1H-benzo[d]imidazole moiety) |
| Comparator Or Baseline | BM1 (unsubstituted): 1.9 × 10^5 M^-1; BM3 (6-nitro): 1.8 × 10^4 M^-1 |
| Quantified Difference | 7.7-fold higher than BM3; 36.8% lower than BM1 |
| Conditions | Binding to fish sperm DNA (FS-DNA) in phosphate buffer at pH 7.4, 25°C |
Why This Matters
The moderate DNA binding affinity of the 6-methyl derivative suggests potential as a DNA-targeting agent with reduced genotoxicity compared to stronger binders, enabling selective antimicrobial applications.
- [1] Mahmood, K., Akhter, Z., Asghar, M. A., Mirza, B., Ismail, H., Liaqat, F., ... & McKee, V. (2020). Synthesis, characterization and biological evaluation of novel benzimidazole derivatives. Journal of Biomolecular Structure and Dynamics, 38(15), 4467-4478. View Source
